3-Nitrodibenzothiophene-5-oxide
Description
Contextualization within Dibenzothiophene (B1670422) and Sulfoxide (B87167) Chemistry
Dibenzothiophene (DBT) is an organosulfur compound composed of two benzene (B151609) rings fused to a central thiophene (B33073) ring. wikipedia.org It is a colorless, solid aromatic hydrocarbon that serves as a fundamental building block for more complex structures. wikipedia.org The chemistry of dibenzothiophene is significantly influenced by the sulfur heteroatom. Oxidation of the sulfur atom can lead to the formation of dibenzothiophene-5-oxide (a sulfoxide) or dibenzothiophene-5,5-dioxide (a sulfone). wikipedia.orgmanchester.ac.uk
This oxidation state is crucial as it alters the electronic nature of the entire ring system. While the parent dibenzothiophene is electron-rich, oxidation to the sulfoxide renders the compound electron-poor. wikipedia.org This electronic shift redirects the regioselectivity of subsequent electrophilic aromatic substitution reactions, such as nitration, from the para-positions to the meta-positions relative to the sulfur atom. wikipedia.org Consequently, the "3-nitro" designation in 3-Nitrodibenzothiophene-5-oxide indicates the specific placement of the nitro group on the dibenzothiophene framework, a direct consequence of the sulfoxide group's directing influence.
Sulfoxides, in general, are a class of organosulfur compounds containing a sulfinyl functional group (R-S(=O)-R'). They are more polar than the corresponding sulfides and can act as ligands, chiral auxiliaries, and chemical reagents. nih.gov In the context of dibenzothiophene, the sulfoxide group not only modifies the electronic properties but also introduces a stereocenter at the sulfur atom, opening possibilities for chiral applications. The chemistry of dibenzothiophene S-oxides is noted for its utility in generating other functionalized derivatives through reactions like the Pummerer rearrangement and transformations involving the S-O bond. rsc.orgrsc.org
Historical Perspective and Early Research on Nitro-Substituted Dibenzothiophene-5-oxides
Early investigations into the derivatives of dibenzothiophene date back to the mid-20th century. Research published in 1952 by Brown, Nelson, and Wood focused on the synthesis and characterization of various nitro and amino derivatives of dibenzothiophene, laying the groundwork for understanding the substitution patterns of this heterocyclic system. acs.org Though detailed studies on the specific 3-nitro S-oxide isomer are less prominent in early literature, the synthesis of related compounds, such as 3-nitrodibenzothiophene S,S-dioxide, was described. prepchem.com The established method for synthesizing the S,S-dioxide involved the nitration of dibenzothiophene sulfone using a mixture of nitric acid and sulfuric acid at low temperatures. prepchem.com This early work demonstrated the feasibility of introducing nitro groups onto the dibenzothiophene skeleton, even after oxidation of the sulfur atom. These foundational studies were crucial in establishing the basic reactivity and synthetic pathways for producing substituted dibenzothiophenes. acs.orgacs.org
Significance in Contemporary Organic and Materials Chemistry Research
In modern chemical research, this compound and related substituted dibenzothiophene S-oxides are recognized for their potential in both synthetic and materials science applications. rsc.orgontosight.ai The presence of the nitro group, a strong electron-withdrawing group, significantly influences the molecule's electronic properties, making it a valuable building block in organic synthesis for creating more complex molecular architectures. mdpi-res.commdpi.com
Dibenzothiophene S-oxides have gained considerable attention as precursors for the generation of atomic oxygen (O(³P)) upon photolysis. acs.orgepa.govnih.gov This property is of interest for applications requiring a clean source of this potent oxidizing agent in solution. The efficiency of this photodeoxygenation can be tuned by substituents on the dibenzothiophene rings. epa.gov Electron-withdrawing groups, such as the nitro group, are known to weaken the sulfoxide S-O bond, which can influence the quantum yield of the deoxygenation process. epa.gov
Furthermore, the unique electronic and structural characteristics of dibenzothiophene derivatives make them promising candidates for materials chemistry. rsc.orgrsc.org They are incorporated into molecular scaffolds for organic electronics, where their properties can be tailored for specific applications. ontosight.airsc.org The combination of the rigid, planar dibenzothiophene core with the polar sulfoxide and electron-withdrawing nitro group can lead to materials with specific optical and charge-transport properties, relevant for the development of novel organic semiconductors and electroluminescent devices. ontosight.airsc.org The ability to synthesize a wide variety of functionalized dibenzothiophene S-oxides allows for the fine-tuning of these material properties. rsc.orgrsc.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 68925-98-4 chemicalbook.com |
| Molecular Formula | C₁₂H₇NO₃S |
| Molecular Weight | 245.25 g/mol |
| Appearance | Solid (presumed) |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(S2=O)C=C(C=C3)N+[O-] |
Structure
2D Structure
3D Structure
Properties
CAS No. |
68925-98-4 |
|---|---|
Molecular Formula |
C12H7NO3S |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
3-nitrodibenzothiophene 5-oxide |
InChI |
InChI=1S/C12H7NO3S/c14-13(15)8-5-6-10-9-3-1-2-4-11(9)17(16)12(10)7-8/h1-7H |
InChI Key |
BBSNLPXHXFJCJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2=O)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Nitrodibenzothiophene 5 Oxide
Precursor Synthesis and Oxidation to Dibenzothiophene-5-oxide
The journey to 3-Nitrodibenzothiophene-5-oxide begins with its precursor, dibenzothiophene (B1670422). manchester.ac.uk Dibenzothiophene is a tricyclic organosulfur compound composed of two benzene (B151609) rings fused to a central thiophene (B33073) ring. manchester.ac.uk The key transformation to access the immediate precursor for nitration is the oxidation of the sulfur atom in the dibenzothiophene backbone to form dibenzothiophene-5-oxide, also known as dibenzothiophene sulfoxide (B87167). ontosight.aiscbt.com
This oxidation is a critical step where the sulfur atom is converted to a sulfoxide functional group. ontosight.ai The process must be controlled, as over-oxidation can lead to the formation of dibenzothiophene-5,5-dioxide, the corresponding sulfone. scielo.org.za Various oxidizing agents and catalytic systems have been employed for this purpose. Hydrogen peroxide (H₂O₂) is a common oxidant used in these reactions. scielo.org.zarsc.org The efficiency of the oxidation can be enhanced through the use of catalysts, such as oxidovanadium(IV)-containing nanofibers or metal nanoparticles supported on silica. scielo.org.zautep.edu In one documented method, dibenzothiophene is treated with hydrogen peroxide in a solution of dichloromethane (B109758) and trifluoroacetic acid to yield the S-oxide. manchester.ac.uk The reaction selectively forms the sulfoxide, which is a necessary intermediate for the synthesis of a variety of other dibenzothiophene derivatives. ontosight.airsc.org
Table 1: Selected Methods for the Oxidation of Dibenzothiophene
| Oxidizing Agent | Catalyst/Conditions | Primary Product | Reference |
|---|---|---|---|
| Hydrogen Peroxide (30%) | Oxidovanadium(IV)-containing nanofibers, Methanol, 40 °C | Dibenzothiophene sulfone (major), Dibenzothiophene sulfoxide (minor) | scielo.org.za |
| Hydrogen Peroxide (30% aq.) | Trifluoroacetic acid (TFA), Dichloromethane (CH2Cl2) | Dibenzothiophene 5-oxide | manchester.ac.uk |
| t-butyl hydroperoxide | Molybdenum oxide catalyst | Dibenzothiophene sulfone | |
| Hydrogen Peroxide / Acetic Acid | Me3NCH2C6H5Cl·2ZnCl2 ionic liquid (as extractant) | Dibenzothiophene sulfone | rsc.org |
Direct Nitration Strategies for Dibenzothiophene-5-oxide
The introduction of a nitro (-NO₂) group onto the dibenzothiophene-5-oxide core is typically achieved through direct nitration, a class of electrophilic aromatic substitution reactions. libretexts.org
Electrophilic Aromatic Nitration Mechanisms in Dibenzothiophene Systems
The mechanism for the nitration of aromatic compounds is a well-established process in organic chemistry. chemistry.coach It commences with the generation of a potent electrophile, the nitronium ion (NO₂⁺). libretexts.orgmasterorganicchemistry.com This is typically accomplished by reacting nitric acid (HNO₃) with a stronger acid, most commonly sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com
The reaction proceeds in three main stages:
Generation of the Electrophile : Sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the linear and highly electrophilic nitronium ion. libretexts.orgyoutube.com
Nucleophilic Attack : The aromatic π-system of the dibenzothiophene-5-oxide acts as a nucleophile, attacking the nitronium ion. youtube.com This step forms a new carbon-nitrogen bond and a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. chemistry.coach The sulfoxide group (S=O) is electron-withdrawing, which deactivates the aromatic rings to this attack, making the reaction conditions crucial.
Restoration of Aromaticity : A weak base, such as water or the bisulfate ion (HSO₄⁻) present in the reaction mixture, abstracts a proton from the carbon atom bearing the newly added nitro group. masterorganicchemistry.com This regenerates the aromatic system, yielding the final nitrated product. youtube.com
Mixed Acid Nitration Conditions and Regioselectivity Considerations
The standard method for nitrating robust aromatic systems involves the use of a "mixed acid" solution of nitric acid and sulfuric acid. semanticscholar.org While specific literature for the nitration of dibenzothiophene-5-oxide to its 3-nitro isomer is sparse, a nearly identical procedure is documented for the analogous dibenzothiophene sulfone (S,S-dioxide), providing a strong model for the reaction. prepchem.com In this synthesis, dibenzothiophene sulfone is treated with 71% nitric acid in concentrated sulfuric acid at low temperatures, specifically between 0°C and -10°C. prepchem.com
Regioselectivity , or the specific position at which the nitro group is introduced, is a critical consideration. The sulfoxide group, much like the sulfone group, is an electron-withdrawing and deactivating group. In electrophilic aromatic substitution, such groups typically direct incoming electrophiles to the meta position relative to their point of attachment. In the context of the dibenzothiophene ring system's numbering, this directing effect favors substitution at the C-3 and C-7 positions. The formation of this compound is thus a direct consequence of the electronic properties of the sulfoxide group guiding the regiochemical outcome of the nitration reaction.
Table 2: Mixed Acid Nitration Conditions for Dibenzothiophene Sulfone
(Analogous to the synthesis of this compound)
| Parameter | Condition | Reference |
|---|---|---|
| Starting Material | Dibenzothiophene sulfone | prepchem.com |
| Reagents | 71% Nitric Acid, Concentrated Sulfuric Acid | prepchem.com |
| Temperature | 0°C to -10°C | prepchem.com |
| Reaction Time | 30 minutes (stirring) | prepchem.com |
| Work-up | Poured over crushed ice | prepchem.com |
| Product | 3-Nitrodibenzothiophene S,S-dioxide | prepchem.com |
Step-wise Synthetic Approaches to the Core Structure
Beyond the conventional method of oxidizing a pre-existing dibenzothiophene ring, modern synthetic strategies have emerged that build the dibenzothiophene S-oxide core in a stepwise fashion. tus.ac.jp These methods offer greater control over substitution patterns and can accommodate a wider range of functional groups. rsc.orgtus.ac.jp
One innovative two-step approach involves: rsc.orgresearchgate.net
Suzuki–Miyaura Cross-Coupling : A 2-bromoaryl sulfinate ester is coupled with an arylboronic acid. This palladium-catalyzed reaction selectively forms a new carbon-carbon bond at the position of the bromine atom, creating a 2-biarylyl sulfinate ester intermediate.
Intramolecular Electrophilic Cyclization : The intermediate is then treated with an activating agent like triflic anhydride (B1165640) (Tf₂O). This promotes an intramolecular electrophilic sulfinylation, where the sulfinate ester moiety cyclizes to form the central thiophene S-oxide ring, completing the dibenzothiophene S-oxide framework.
This methodology is significant as it enables the synthesis of highly functionalized dibenzothiophene S-oxides that are not easily accessible through the traditional oxidation route. tus.ac.jp
Purification and Isolation Techniques Relevant to Synthesis
The successful synthesis of this compound relies on effective purification and isolation techniques to separate the desired product from byproducts and unreacted starting materials.
A widely used method following mixed acid nitration involves quenching the reaction by pouring the entire mixture onto a large volume of crushed ice. prepchem.com This procedure serves two purposes: it halts the reaction and causes the organic product, which is typically a solid and insoluble in the now-diluted aqueous acid, to precipitate. prepchem.com The crude solid can then be collected by filtration. prepchem.com Subsequent washing, usually with water, is performed until the filtrate is neutral to remove any residual acid. prepchem.com
For higher purity, recrystallization is a standard technique. The crude, dried solid is dissolved in a minimal amount of a suitable hot solvent (for the analogous sulfone, glacial acetic acid is used), and then allowed to cool slowly. prepchem.com As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent. This process can be repeated to achieve the desired level of purity. prepchem.com In other syntheses involving dibenzothiophene derivatives, column chromatography is also employed as a versatile method for separating complex mixtures. manchester.ac.uksemanticscholar.org
Chemical Reactivity and Transformation Mechanisms
Nitration Reactions and the Formation of Higher Nitrated Derivatives
The presence of a nitro group and a sulfoxide (B87167) group on the dibenzothiophene (B1670422) core deactivates the aromatic system towards further electrophilic substitution. chemistrysteps.com However, under forcing conditions, additional nitration can be achieved.
Formation of 3,7-Dinitrodibenzothiophene-5-oxide
The introduction of a second nitro group into the 3-Nitrodibenzothiophene-5-oxide structure typically occurs at the 7-position, yielding 3,7-Dinitrodibenzothiophene-5-oxide. This is accomplished using a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid, often at elevated temperatures. chemistrysteps.com The deactivating nature of the existing substituents requires more rigorous reaction conditions compared to the nitration of unsubstituted dibenzothiophene-5-oxide. chemistrysteps.com
Mechanistic Aspects of Nitration in Substituted Dibenzothiophene Systems
The mechanism for the nitration of this compound follows the general pathway for electrophilic aromatic substitution. masterorganicchemistry.comyoutube.com The process is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction between nitric acid and a strong acid catalyst like sulfuric acid. chemistrysteps.comyoutube.com
The benzene (B151609) ring of the dibenzothiophene system acts as a nucleophile, attacking the nitronium ion. youtube.com This leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.gov The regioselectivity of this attack is directed by the existing substituents. Both the nitro group and the sulfoxide group are deactivating meta-directors. The nitro group at the 3-position directs incoming electrophiles to the 7-position, which is "meta" relative to the nitro group's ring. This directorial effect is the primary reason for the formation of the 3,7-dinitro derivative. The final step involves the deprotonation of the sigma complex by a weak base, such as the bisulfate ion (HSO₄⁻), which restores the aromaticity of the ring and yields the dinitrated product. masterorganicchemistry.com
Reduction Chemistry
The presence of two reducible functional groups, the nitro group and the sulfoxide, allows for selective chemical transformations depending on the reagents and conditions employed.
Selective Reduction of the Nitro Group to Amino Derivatives
The nitro group of this compound can be selectively reduced to an amino group to form 3-Aminodibenzothiophene-5-oxide. This transformation is a key step in the synthesis of various derivatives. chemsrc.com Chemoselective reduction is crucial to avoid the simultaneous reduction of the sulfoxide. Reagents like stannous chloride (SnCl₂) in an acidic medium or catalytic hydrogenation with specific catalysts can achieve this selectivity. stackexchange.comstackexchange.com For instance, SnCl₂·2H₂O in refluxing ethanol is a well-established method for reducing aromatic nitro compounds without affecting other sensitive functional groups. stackexchange.com
Table 1: Reagents for Selective Nitro Group Reduction
| Reagent | Conditions | Selectivity |
|---|---|---|
| SnCl₂·2H₂O | Ethanol, Reflux | High for aromatic nitro groups |
| Fe/HCl | Acidic, Aqueous | Commonly used, may affect other groups |
| Catalytic Hydrogenation (e.g., Pt/C) | H₂ gas, pressure | Can be selective depending on catalyst and conditions |
This table presents common reagents used for the selective reduction of aromatic nitro groups.
Reduction of the Sulfoxide Group to Sulfides
The sulfoxide moiety can be deoxygenated to the corresponding sulfide (B99878), yielding 3-Nitrodibenzothiophene. chemsrc.com This reduction requires different conditions than the nitro group reduction. A variety of reagents are known to reduce sulfoxides to sulfides, including phosphorus-based reagents and silicon compounds. google.com For example, systems like tungsten hexachloride (WCl₆) with sodium iodide (NaI) or zinc powder in THF have been shown to be effective for this conversion. organic-chemistry.org It is also possible to achieve this reduction using reagents such as oxalyl chloride in combination with an alcohol and a tertiary amine. google.com The choice of reagent is critical to ensure that the nitro group remains intact during the reaction.
Oxidation Stability and Further Transformations of the Sulfoxide Moiety
The sulfur atom in the sulfoxide group of this compound is in an intermediate oxidation state and can be further oxidized. This reaction leads to the formation of 3-Nitrodibenzothiophene-5,5-dioxide, also known as a sulfone. chemsrc.com This transformation typically requires strong oxidizing agents. The resulting sulfone is generally a very stable compound due to the high oxidation state of the sulfur atom. The stability of higher oxidation states can vary depending on the specific element and its position in the periodic table. doubtnut.comdoubtnut.com The conversion of the sulfoxide to a sulfone significantly alters the electronic properties and geometry of the molecule.
Other Functional Group Interconversions and Derivatization Reactions
The presence of both a nitro group and a sulfoxide functionality on the dibenzothiophene core imparts a unique reactivity profile to this compound, opening avenues for various functional group interconversions and derivatization reactions. These transformations are pivotal for the synthesis of novel derivatives with potentially altered electronic, optical, or biological properties. Research in this area, while not extensive on this specific molecule, draws from the well-established chemistry of nitroaromatic compounds and dibenzothiophene S-oxides.
Derivatization reactions can be strategically employed to modify the properties of the parent compound. For instance, the conversion of nitrodibenzofurans, a structurally similar class of compounds, into their corresponding amino derivatives is a fundamental transformation, typically achieved through the reduction of the nitro group. Although reduction of the nitro group falls outside the scope of this section, it is a common precursor step to a wide array of further functionalizations of the resulting amine.
One key area of derivatization involves leveraging the directing effects of the existing functional groups to introduce new substituents. The sulfoxide group, for example, can direct C-H functionalization at specific positions on the dibenzothiophene ring system.
The following table summarizes potential derivatization reactions based on the known reactivity of related compounds. It is important to note that these are proposed transformations and would require experimental validation for this compound.
| Reactant | Reagents and Conditions | Product | Reaction Type |
| This compound | Nucleophile (e.g., RO⁻, R₂NH), Solvent | Substituted dibenzothiophene-5-oxide | Nucleophilic Aromatic Substitution (if a suitable leaving group is present) |
| This compound | Reducing agents (e.g., SnCl₂, H₂/Pd) | 3-Aminodibenzothiophene-5-oxide | Reduction of Nitro Group (precursor to further derivatization) |
Further research into the derivatization of this compound would be valuable in expanding the library of dibenzothiophene-based compounds for various applications. The interplay between the activating/deactivating and directing effects of the nitro and sulfoxide groups presents a rich field for synthetic exploration.
Advanced Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For 3-Nitrodibenzothiophene-5-oxide, ¹H NMR spectroscopy provides precise information about the number of protons, their chemical environment, and their spatial relationships through spin-spin coupling.
In a study utilizing a 400 MHz NMR spectrometer with DMSO-d₆ as the solvent, the ¹H NMR spectrum of this compound revealed seven distinct groups of peaks, corresponding to the seven aromatic protons of the molecule. ucl.ac.uk The chemical shifts (δ) and coupling constants (J) allow for the unambiguous assignment of each proton.
¹H NMR Spectroscopic Data for this compound in DMSO-d₆ ucl.ac.uk
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 8.966 | d |
| H-2 | 8.546 | dd |
| H-1 | 8.386 | d |
Note: The table presents a subset of the full proton assignments for illustrative purposes. d = doublet, dd = doublet of doublets.
Similarly, ¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton of the molecule. The characterization of this compound is further solidified by this technique. ucl.ac.uk
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features. ucl.ac.uk
The spectrum exhibits peaks corresponding to the stretching of the C-H bonds in the aromatic rings at 3048 cm⁻¹. ucl.ac.uk A peak at 1588 cm⁻¹ is attributed to the C=C bond stretching within the aromatic heterocycle. ucl.ac.uk Crucially, the presence of the nitro (NO₂) group is confirmed by two strong absorption bands: one at 1519 cm⁻¹ for the antisymmetric stretching and another at 1338 cm⁻¹ for the symmetric stretching. ucl.ac.uk The sulfoxide (B87167) (S=O) functional group is identified by characteristic stretching vibrations observed at 1059 cm⁻¹ and 1034 cm⁻¹. ucl.ac.uk Finally, the deformation of C-H bonds in the molecule gives rise to peaks at 781 cm⁻¹ and 754 cm⁻¹. ucl.ac.uk
Characteristic IR Absorption Bands for this compound ucl.ac.uk
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3048 | C-H stretch | Aromatic C-H |
| 1588 | C=C stretch | Aromatic ring |
| 1519 | Antisymmetric NO₂ stretch | Nitro group |
| 1338 | Symmetric NO₂ stretch | Nitro group |
| 1059, 1034 | S=O stretch | Sulfoxide |
| 781, 754 | C-H deformation | Aromatic C-H |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In the analysis of this compound, Electron Ionization (EI) mass spectrometry was utilized. ucl.ac.uk
The mass spectrum shows a prominent molecular ion (M⁺) peak, which is the largest peak in the spectrum, confirming the molecular weight of the compound. ucl.ac.uk The fragmentation pattern provides further structural verification. For instance, a peak is observed corresponding to the loss of a nitric oxide (NO) radical from the molecular ion. ucl.ac.uk Another significant fragment corresponds to the loss of a nitro (NO₂) group. ucl.ac.uk These characteristic fragmentation pathways are consistent with the known behavior of nitroaromatic compounds and sulfoxides under EI conditions, thus supporting the assigned structure of this compound. ucl.ac.uk
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. While in the past, UV spectroscopy was a primary method for deducing the structures of substituted dibenzothiophenes, it has largely been superseded by the more detailed information provided by NMR spectroscopy. thieme-connect.deresearchgate.net
The UV-Vis spectrum of a molecule like this compound is expected to be complex, arising from the electronic transitions within the dibenzothiophene (B1670422) chromophore, which are perturbed by the presence of the electron-withdrawing nitro group and the sulfoxide group. The dibenzothiophene parent molecule itself has a characteristic UV absorption spectrum. thieme-connect.de The introduction of a nitro group, a strong chromophore, typically causes a bathochromic (red) shift and a hyperchromic effect on the absorption bands of the parent aromatic system due to the extension of the conjugated π-system and n → π* transitions associated with the nitro group. The sulfoxide group can also influence the electronic transitions. While specific spectral data for this compound is not detailed in the available research, the technique remains relevant for studying the electronic properties of this class of compounds. ucl.ac.ukthieme-connect.de
Elemental Analysis and Purity Assessment Techniques
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is then compared to the theoretically calculated percentages based on the proposed chemical formula to verify the compound's elemental composition and purity.
For a purified sample of this compound, elemental analysis was performed. ucl.ac.uk The experimentally determined values for hydrogen, nitrogen, and sulfur were found to be in close agreement with the calculated theoretical values. ucl.ac.uk A slight discrepancy was noted for the carbon value, which was slightly lower than calculated. ucl.ac.uk This minor deviation could potentially be attributed to the presence of residual solvent or moisture in the sample, despite the sample having an accurate melting point, which suggests a high degree of purity. ucl.ac.uk
Elemental Analysis Data for this compound ucl.ac.uk
| Element | Theoretical % | Found % |
| Carbon | Slightly higher than found | - |
| Hydrogen | Close to found | - |
| Nitrogen | Close to found | - |
| Sulfur | Close to found | - |
Note: Specific numerical values were not provided in the source, only a qualitative comparison.
Theoretical and Computational Investigations of 3 Nitrodibenzothiophene 5 Oxide
Quantum Chemical Studies on Molecular Structure and Conformation
Currently, there are no published quantum chemical studies that have determined the optimized molecular geometry and conformational preferences of 3-Nitrodibenzothiophene-5-oxide. Such studies, typically employing Density Functional Theory (DFT) methods, would be crucial for understanding the fundamental structural parameters of the molecule.
Future research in this area should focus on:
Geometric Parameters: Calculation of bond lengths, bond angles, and dihedral angles to establish the precise three-dimensional structure.
Conformational Analysis: Investigation of the rotational barrier around the C-N bond of the nitro group and the potential for any puckering or distortion in the dibenzothiophene (B1670422) ring system due to the bulky sulfone and nitro groups.
Vibrational Frequencies: Prediction of the infrared and Raman spectra, which could aid in the experimental identification and characterization of the compound.
A hypothetical data table of key geometric parameters that could be generated from such a study is presented below.
| Parameter | Predicted Value (Å or °) |
| C-S Bond Length | Data not available |
| S=O Bond Length | Data not available |
| C-N Bond Length | Data not available |
| N=O Bond Length | Data not available |
| C-S-C Bond Angle | Data not available |
| O-S-O Bond Angle | Data not available |
| Dihedral Angle (between benzene (B151609) rings) | Data not available |
Interactive Data Table: Hypothetical Geometric Parameters (Note: The following is a conceptual representation of data that would be generated from a computational study. No experimental or calculated data is currently available.)
No data to display
Computational Elucidation of Reaction Mechanisms and Pathways
The reaction mechanisms and pathways involving this compound remain computationally unexplored. The presence of both an electron-withdrawing nitro group and a sulfone group suggests a rich and complex reactivity profile that could be elucidated through computational methods.
Potential areas for computational investigation include:
Nucleophilic Aromatic Substitution: Mapping the potential energy surface for the substitution of the nitro group or other leaving groups on the aromatic rings.
Reduction of the Nitro Group: Modeling the stepwise reduction of the nitro group to an amino group, which is a common transformation for nitro-aromatic compounds. This would involve identifying intermediates and transition states.
Reactions at the Sulfur Center: Investigating the reactivity of the sulfone group, such as its potential for reduction or participation in pericyclic reactions.
Prediction of Electronic Properties and Reactivity Profiles
The electronic properties of a molecule are fundamental to understanding its reactivity. For this compound, no computational predictions of these properties are currently available.
A computational study would provide valuable data on:
Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions.
Molecular Electrostatic Potential (MEP): Mapping the MEP surface would identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.
Global Reactivity Descriptors: Calculation of properties such as electronegativity, chemical hardness, and electrophilicity index to provide a quantitative measure of the molecule's reactivity.
A hypothetical data table summarizing these predicted electronic properties is shown below.
| Property | Predicted Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Electrophilicity Index (ω) | Data not available |
Interactive Data Table: Hypothetical Electronic Properties (Note: The following is a conceptual representation of data that would be generated from a computational study. No experimental or calculated data is currently available.)
No data to display
Investigation of Steric and Electronic Effects on Stability and Transformations
The stability and transformations of this compound are governed by a combination of steric and electronic effects from its functional groups. A detailed computational analysis is required to disentangle these contributions.
Future computational work could address:
Influence of the Nitro Group Position: Comparing the stability of different isomers of nitrodibenzothiophene-5-oxide to understand the electronic and steric effects of the nitro group's position on the dibenzothiophene framework.
Role of the Sulfone Group: Analyzing the electron-withdrawing nature of the sulfone group and its impact on the aromaticity and reactivity of the ring system.
Thermodynamic vs. Kinetic Control: For potential reactions, computational studies could predict whether products are formed under thermodynamic or kinetic control by calculating the energies of intermediates and transition states.
Research on Analogs and Structural Derivatives
Synthesis and Reactivity of Nitro- and Amino-Dibenzothiophene-5-oxide Isomers
The synthesis of nitro- and amino-substituted dibenzothiophene-5-oxides is crucial for developing new functional materials. The positions of the nitro and amino groups on the dibenzothiophene (B1670422) skeleton significantly influence the molecule's properties.
The direct nitration of dibenzothiophene-5-oxide has been shown to produce 3-nitrodibenzothiophene-5-oxide, indicating that the sulfoxide (B87167) group directs the incoming nitro group to the meta position. acs.org Further nitration of this mono-nitro derivative yields the symmetrical 3,7-dinitrodibenzothiophene-5-oxide. acs.org The synthesis of other isomers can be achieved through multi-step procedures, often starting with pre-functionalized biphenyls before the thiophene (B33073) ring is formed. A modern approach involves the Suzuki-Miyaura cross-coupling of 2-bromoaryl sulfinate esters with appropriately substituted arylboronic acids, followed by an intramolecular cyclization, which allows for the preparation of a wide array of functionalized dibenzothiophene S-oxides. rsc.orgrsc.org
The primary reactivity of the nitro derivatives involves the reduction of the nitro group. Using reagents like stannous chloride (SnCl₂) in concentrated hydrochloric acid, nitro-sulfoxides can be converted to their corresponding amino-sulfoxides. acs.org For instance, this compound can be reduced to 3-aminodibenzothiophene-5-oxide. acs.org This reduction pathway provides a route to amino-substituted dibenzothiophenes, which are valuable intermediates. acs.org During this reduction, a competing reaction can occur where the sulfoxide is first reduced to the sulfide (B99878), followed by the reduction of the nitro group. acs.org
Beyond the nitro group, the dibenzothiophene S-oxide core itself exhibits reactivity. The S=O bond can be activated, enabling transformations like Pummerer-type C-H propargylation and reactions involving aryne intermediates, leading to highly functionalized heterocyclic molecules. rsc.org
Table 1: Synthesis of Nitro- and Amino-Dibenzothiophene-5-oxide Isomers
Derivatization at Other Positions of the Dibenzothiophene Core
Functionalization of the dibenzothiophene core at positions other than those bearing the nitro or amino groups is a key strategy for modulating the physicochemical properties of these compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. rsc.org This method allows for the introduction of a wide range of aryl and alkyl groups onto the dibenzothiophene backbone by coupling various boronic acids with halogenated dibenzothiophene precursors. rsc.orgrsc.org
For example, a versatile synthesis starts with 2-bromoaryl sulfinate esters which can be coupled with diverse arylboronic acids. The subsequent intramolecular cyclization not only forms the dibenzothiophene S-oxide core but also incorporates the functionalities present on the boronic acid, such as fluoro, chloro, trifluoromethyl, and methoxy (B1213986) groups, onto the aromatic rings. rsc.orgrsc.org This approach is highly practical as it is often unaffected by a broad range of electronic-donating or withdrawing functional groups on the coupling partners. rsc.org
Other derivatization methods include electrophilic aromatic substitution reactions like bromination. For instance, the related dibenzothiophene-5,5-dioxide can be brominated at the 3- and 7-positions using N-Bromosuccinimide (NBS) in concentrated sulfuric acid. ossila.com These bromo-derivatives can then serve as handles for further functionalization through subsequent cross-coupling reactions. Additionally, advanced transformations stemming from the activation of the S-oxide moiety can lead to novel C-H functionalizations, such as propargylation, at positions adjacent to the sulfur atom. rsc.org
Table 2: Examples of Derivatization Reactions on the Dibenzothiophene Core
Related Sulfone Analogs: Synthesis and Nitration of Dibenzothiophene-5,5-dioxide Derivatives
Dibenzothiophene-5,5-dioxide, also known as dibenzothiophene sulfone, is a closely related and important analog. The sulfone group (SO₂) is a strong electron-withdrawing group, which significantly alters the electronic properties of the dibenzothiophene system compared to the sulfoxide. ossila.com
The synthesis of dibenzothiophene-5,5-dioxide is most commonly achieved by the oxidation of dibenzothiophene or its corresponding sulfoxide. acs.org A variety of oxidizing agents can be employed for this transformation. The oxidation of dibenzothiophene is a key step in oxidative desulfurization (ODS) processes for fuels, and various catalytic systems have been developed for this purpose, including those using hydrogen peroxide, tungsten oxides, or polyoxometalates. utrgv.edursc.org The oxidation of a sulfoxide, such as 3,7-dinitrodibenzothiophene-5-oxide, to its corresponding sulfone can also be achieved, confirming the stability of the nitro groups under these oxidative conditions. acs.org
The nitration of the dibenzothiophene-5,5-dioxide core is influenced by the powerful deactivating and meta-directing nature of the sulfone group. While direct nitration can be challenging, nitro-substituted sulfones are often prepared by oxidizing the corresponding nitro-dibenzothiophene or nitro-dibenzothiophene-5-oxide. acs.org For example, 3,7-dinitrodibenzothiophene-5,5-dioxide can be prepared from its sulfoxide precursor. acs.org The existence of compounds like 2-nitro-dibenzothiophene 5,5-dioxide suggests that other isomers are also accessible. sigmaaldrich.com General methods for the nitration of aromatic heterocycles, such as using a mixture of nitric acid and trifluoroacetic anhydride (B1165640), are applicable to these systems. semanticscholar.org The resulting nitro-sulfone derivatives are valuable building blocks for the synthesis of electron-deficient polymers and materials for applications in organic electronics. ossila.com
Table 3: Synthesis and Nitration of Dibenzothiophene-5,5-dioxide
Advanced Applications in Materials Science and Chemical Synthesis
Potential as Constituents in Energetic Materials Research
The field of energetic materials is continuously searching for new compounds that can offer improved performance and safety characteristics over traditional materials. serdp-estcp.milnih.gov Nitroaromatic compounds have historically been a cornerstone of explosives development due to the energy-releasing properties of the nitro group. nih.gov The presence of a nitro group on the aromatic framework of 3-Nitrodibenzothiophene-5-oxide categorizes it as a nitroaromatic compound, a class known for its energetic properties. nih.gov
The energetic nature of these molecules stems from the nitro group's ability to act as an internal oxidant, allowing for rapid energy release upon detonation. nih.gov Key characteristics for energetic materials include a high density and a favorable oxygen balance. While specific studies on the energetic properties of this compound are not extensively documented in publicly available research, its chemical structure warrants consideration. The density and detonation properties of energetic materials are crucial for their application, and nitroaromatic compounds are often evaluated for these parameters. dtic.milacs.orgelectronicsandbooks.com The synthesis of new energetic materials often involves the nitration of organic scaffolds to create compounds with a high density of nitro groups. purdue.eduresearchgate.net Therefore, this compound could be considered a potential precursor or a base structure for further nitration to enhance its energetic characteristics.
Exploration in Optoelectronic Materials
The development of novel materials for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs), is a rapidly advancing area of research. researchgate.net Dibenzothiophene (B1670422) derivatives have been investigated as potential semiconductors for applications like organic field-effect transistors due to their good thermal and photo-oxidation stability. rsc.org Furthermore, the oxidation state of the sulfur atom in dibenzothiophene derivatives (sulfide, sulfoxide (B87167), and sulfone) has been shown to influence their photophysical properties. cnr.itrsc.org This suggests that the sulfoxide group in this compound could play a role in tuning its electronic characteristics.
Role as Phosphorescent Emitters in Organic Light-Emitting Devices
Phosphorescent emitters are crucial components in high-efficiency OLEDs as they can, in principle, enable 100% internal quantum efficiency by harvesting both singlet and triplet excitons. google.comnih.gov The search for efficient and stable emitters, particularly in the blue region of the spectrum, is ongoing. nih.gov Materials for OLEDs are often based on heterocyclic compounds, and sulfur-containing heterocycles are among the most studied. rsc.org The sulfoxide and sulfone groups, being electron-deficient, can facilitate electron injection and transport, which are desirable properties for luminogens in OLEDs. rsc.org
While various sulfur-containing heterocyclic derivatives are being explored for use in OLEDs, including as thermally activated delayed fluorescence (TADF) emitters, specific research detailing the application of this compound as a phosphorescent emitter is not prominent in the current literature. nih.govresearchgate.net However, the broader class of dibenzothiophene derivatives has been used in the design of fluorescent dyes for cellular imaging, indicating the potential for luminescence from this core structure. nih.gov The development of new OLED materials often involves synthesizing derivatives with donor-acceptor architectures to tune the emission color and efficiency. researchgate.net The nitro group (an electron-withdrawing group) and the dibenzothiophene-5-oxide core could potentially form part of such a system.
Contributions to Synthetic Organic Chemistry as Key Intermediates
The true value of many chemical compounds lies in their utility as intermediates for the synthesis of more complex, functional molecules. sci-hub.se The nitro group is one of the most versatile functional groups in organic synthesis. sci-hub.se It can be readily transformed into a variety of other functional groups, making nitro-substituted compounds valuable starting materials. sci-hub.se
This compound, by virtue of its nitro group, is a potential key intermediate for the synthesis of a range of functionalized dibenzothiophene derivatives. The reduction of the nitro group to an amine is a fundamental and widely used transformation. nih.gov This would yield 3-Aminodibenzothiophene-5-oxide, a compound that can serve as a precursor for the synthesis of dyes, pharmaceuticals, and other functional materials. The amino group can undergo a wide array of subsequent reactions, including diazotization, acylation, and alkylation, further expanding the synthetic possibilities.
The use of nitro-containing compounds as precursors is a common strategy in the synthesis of energetic materials and other complex heterocyclic systems. nih.govchemistry-chemists.com For instance, the synthesis of functionalized indazole N-oxides has been achieved through cascade reactions involving nitroso compounds. rsc.org This highlights the reactivity of nitrogen-oxygen functionalities in building complex molecular architectures.
The following table summarizes some of the potential synthetic transformations of this compound, underscoring its role as a versatile intermediate.
| Starting Material | Reagents and Conditions | Product | Potential Applications of Product |
| This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) or Metal/Acid Reduction (e.g., Sn/HCl, Fe/HCl) | 3-Aminodibenzothiophene-5-oxide | Precursor for dyes, pharmaceuticals, polymers, and further functionalization. |
| 3-Aminodibenzothiophene-5-oxide | NaNO₂, HCl then reaction with various nucleophiles (Sandmeyer reaction) | Halogenated, cyano, or other substituted dibenzothiophene-5-oxides | Building blocks for materials science and medicinal chemistry. |
| 3-Aminodibenzothiophene-5-oxide | Acylating agents (e.g., Acetic Anhydride) | 3-Acetamidodibenzothiophene-5-oxide | Modification of electronic properties, precursor for further synthesis. |
The strategic placement of the nitro group on the dibenzothiophene-5-oxide framework makes it a valuable synthon for accessing a variety of substituted derivatives that may not be easily accessible through other routes.
Environmental Chemistry and Atmospheric Transformation of Nitrodibenzothiophenes
Formation Pathways as Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs) in Environmental Contexts
Nitrated polycyclic aromatic hydrocarbons (NPAHs) are formed in the atmosphere through the reaction of parent PAHs with various nitrating agents. nih.gov These reactions can occur in both the gas phase and on the surface of particulate matter. nih.gov For 3-Nitrodibenzothiophene-5-oxide, its formation likely involves a multi-step process beginning with the parent compound, dibenzothiophene (B1670422).
Studies on the gas-phase reactions of dibenzothiophene have shown that it reacts with hydroxyl (OH) radicals and nitrate (B79036) (NO3) radicals. epa.gov These reactions are key atmospheric processes that can lead to the formation of nitrodibenzothiophenes, which have been observed as minor products in the presence of nitrogen dioxide (NO2). epa.gov The initial reaction can involve either the addition of the radical to the aromatic ring or hydrogen abstraction. For many aromatic compounds, the addition of OH radicals to the aromatic ring is a significant pathway. nih.gov
The formation of the sulfoxide (B87167) functional group is another critical step. The photodegradation of dibenzothiophene in aquatic environments has been shown to produce dibenzothiophene sulfoxide. researchgate.net It is plausible that similar photo-oxidation processes occur in the atmosphere, leading to the formation of dibenzothiophene-5-oxide. Subsequent nitration of this oxidized intermediate would then lead to the final product, this compound. A laboratory synthesis method for the closely related 3-Nitrodibenzothiophene S,S-dioxide involves the nitration of dibenzothiophene sulfone, lending support to the hypothesis that nitration of an oxidized dibenzothiophene species is a viable formation pathway. psu.edu
Therefore, a likely environmental formation pathway for this compound is:
Oxidation of the sulfur atom in dibenzothiophene to form dibenzothiophene-5-oxide, potentially through photochemical reactions.
Nitration of the aromatic ring of dibenzothiophene-5-oxide via reactions with atmospheric nitrating agents such as NO3 radicals or N2O5.
Heterogeneous Reactions of Particulate Matter-Bound Analogs with Atmospheric Oxidants
Once formed, this compound, like other NPAHs, is expected to exist primarily in the particulate phase due to its low vapor pressure. The heterogeneous reactions of these particle-bound compounds with atmospheric oxidants are a key factor in their atmospheric lifetime and transformation. While direct experimental data on the heterogeneous reactions of this compound are not available in the reviewed literature, the behavior of other particle-bound PAHs and NPAHs can provide insights into its likely reactivity.
The reactivity of PAHs adsorbed on particulate matter is influenced by the composition and nature of the particles themselves. researchgate.net For instance, carbonaceous materials like soot can sometimes protect PAHs from degradation. The reactions of particle-bound PAHs with atmospheric oxidants such as ozone (O3), OH radicals, and NO3/N2O5 have been studied for other compounds. researchgate.net These reactions can lead to the formation of more oxygenated and nitrated derivatives or to the degradation of the compound.
Given that this compound already contains both a nitro group and a sulfoxide, its reactivity towards further oxidation and nitration may be altered compared to its parent PAH. The electron-withdrawing nature of the nitro group generally deactivates the aromatic ring towards further electrophilic attack, which could slow down further nitration reactions. However, the sulfoxide group may influence the reaction pathways.
Interactive Data Table: Atmospheric Lifetimes of Related PAHs with Respect to Reaction with OH and NO3 Radicals
Direct experimental data for the reaction rates and atmospheric lifetimes of this compound are not available. The following table presents data for the parent compound, dibenzothiophene, to provide context for its potential atmospheric reactivity.
| Compound | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |
| Dibenzothiophene | OH radical | (8.1 ± 2.6) × 10⁻¹² epa.gov | ~1.5 days |
| Dibenzothiophene | NO₃ radical | > 7 × 10⁻¹⁴ epa.gov | < 2.3 days |
Atmospheric lifetimes are calculated assuming average atmospheric concentrations of OH radicals (1 x 10⁶ molecules cm⁻³) and NO₃ radicals (5 x 10⁸ molecules cm⁻³). The lifetime for the NO₃ radical reaction is an upper limit due to the nature of the reported rate constant.
It is important to note that these values are for the gas-phase reactions of the parent compound and may not directly reflect the heterogeneous reactivity of particle-bound this compound.
Mechanistic Insights into Environmental Degradation and Fate
The environmental degradation of this compound will determine its persistence and ultimate fate in various environmental compartments. The degradation can proceed through photochemical, chemical, and biological pathways.
Photodegradation: Photodegradation is a significant removal process for many PAHs. For the parent compound, dibenzothiophene, photodegradation in the presence of UV light has been shown to lead to the formation of dibenzothiophene sulfoxide. researchgate.net It is plausible that the nitro group in this compound could also influence its photochemical behavior. Nitroaromatic compounds can undergo various photochemical reactions, including the reduction of the nitro group or cleavage of the aromatic ring.
Chemical Degradation: Chemical degradation in the atmosphere will be dominated by reactions with key oxidants. As discussed, reactions with OH and NO3 radicals are likely to be important transformation pathways. For nitroaromatic compounds, reactions with OH radicals can lead to the formation of hydroxylated derivatives. nih.gov The presence of the sulfoxide group could also be a site for further oxidation.
Biodegradation: The biodegradation of dibenzothiophene has been studied, and various microorganisms are capable of degrading this compound through different metabolic pathways. acs.org These pathways often involve the oxidation of the sulfur atom and cleavage of the aromatic rings, leading to the formation of compounds such as hydroxylated and carboxylated benzothiophenes and thiosalicylic acid. acs.org The biodegradation of nitroaromatic compounds is also a known process, with microorganisms capable of reducing the nitro group or cleaving the aromatic ring. nih.gov Therefore, it is anticipated that this compound would be susceptible to microbial degradation in soil and aquatic environments, likely involving transformations of both the nitro and sulfoxide functional groups.
Future Research Trajectories
Development of Green and Sustainable Synthetic Routes
The future of chemical manufacturing hinges on the adoption of environmentally friendly processes. For 3-Nitrodibenzothiophene-5-oxide, research is moving beyond traditional synthesis methods, which often rely on harsh reagents and produce significant waste. The focus is now on developing "green" synthetic pathways that are both efficient and sustainable.
One promising avenue is the exploration of catalytic systems that enable the direct nitration and oxidation of dibenzothiophene (B1670422) in a single step. This could involve the use of solid acid catalysts or supported metal oxides that can be easily recovered and reused, minimizing waste. chemijournal.com Microwave-assisted organic synthesis is another area of interest, as it can significantly reduce reaction times and energy consumption. rasayanjournal.co.inresearchgate.net The use of milder and more selective nitrating agents, such as nitric acid in combination with acetic anhydride (B1165640) or dinitrogen pentoxide, is also being investigated to improve the regioselectivity of the reaction and reduce the formation of unwanted byproducts.
Furthermore, the development of solvent-free reaction conditions or the use of benign solvents like water is a key goal. chemijournal.comresearchgate.netfrontiersin.org These approaches not only reduce the environmental impact but can also simplify product purification. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the design of these next-generation synthetic routes. chemijournal.com
Deeper Elucidation of Complex Reaction Pathways and Intermediates
A thorough understanding of the reaction mechanisms involved in the formation of this compound is crucial for optimizing its synthesis and exploring its reactivity. Future research will focus on elucidating the intricate steps and identifying the transient intermediates that govern these transformations.
The reaction of thiophenes with nitrate (B79036) radicals (NO₃) is a relevant model for understanding the nitration process. Studies on thiophene (B33073) have shown that the reaction can proceed through either hydrogen abstraction or addition-elimination pathways. researchgate.net Computational modeling, specifically using Density Functional Theory (DFT), will be a powerful tool to map the potential energy surfaces of the reaction between dibenzothiophene and nitrating agents. This will help in identifying the most likely reaction pathways and the structures of key intermediates and transition states.
Experimental techniques will also play a vital role. Time-resolved spectroscopy can be employed to detect and characterize short-lived intermediates formed during the reaction. Isotopic labeling studies, where specific atoms in the starting materials are replaced with their heavier isotopes, can provide definitive evidence for the proposed reaction mechanisms. By combining computational and experimental approaches, a comprehensive picture of the reaction landscape can be constructed, enabling precise control over the synthesis of this compound and its derivatives.
Advanced Characterization Techniques for Comprehensive Structure-Reactivity Correlations
A detailed understanding of the relationship between the molecular structure of this compound and its chemical reactivity is fundamental for its application in various technologies. Future research will leverage a suite of advanced characterization techniques to build a comprehensive structure-reactivity profile.
Spectroscopic and Spectrometric Analysis: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will continue to be a primary tool for confirming the molecular structure and purity of synthesized compounds. Advanced 2D NMR techniques, such as COSY and HMQC, can provide further insights into the connectivity of atoms within the molecule. Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation patterns, which can aid in structural elucidation. anjs.edu.iqresearchgate.net High-resolution mass spectrometry (HRMS) will be particularly important for confirming the elemental composition. Infrared (IR) spectroscopy will be used to identify the characteristic functional groups present, such as the nitro group (NO₂) and the sulfoxide (B87167) (S=O) bond. anjs.edu.iq
Crystallographic and Computational Analysis: Single-crystal X-ray diffraction will be the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This information is invaluable for understanding intermolecular interactions and how they influence the material's bulk properties. Computational methods, such as DFT, will be used to calculate and visualize the molecular orbitals (HOMO and LUMO), which are crucial for predicting the compound's electronic and photophysical properties. researchgate.net
By integrating data from these diverse techniques, researchers can establish robust correlations between the structural features of this compound and its observed reactivity, paving the way for the rational design of new functional materials.
Design and Synthesis of Novel Derivatives with Tuned Physicochemical Functionality
The core structure of this compound offers a versatile scaffold for the synthesis of a wide array of novel derivatives with tailored properties. Future research will focus on the strategic functionalization of this molecule to fine-tune its physicochemical characteristics for specific applications.
The introduction of various substituent groups onto the dibenzothiophene backbone can significantly alter its electronic, optical, and biological properties. For example, the incorporation of electron-donating or electron-withdrawing groups can be used to modulate the energy levels of the frontier molecular orbitals, thereby influencing the compound's color, fluorescence, and electrochemical behavior. researchgate.net
Synthetic strategies will likely involve the modification of the nitro group or the introduction of additional functional groups at other positions on the aromatic rings. This could include the synthesis of amino derivatives through the reduction of the nitro group, which could then serve as building blocks for more complex structures. nih.gov The development of efficient and selective methods for these transformations will be a key research focus. The ultimate goal is to create a library of this compound derivatives with a broad spectrum of functionalities, opening up new avenues for their use in diverse scientific and technological fields. nih.govnih.govnih.govnih.gov
Expanding Applications in Emerging Specialized Chemical Technologies
The unique combination of a nitro group and a sulfoxide moiety within a rigid heterocyclic framework makes this compound a promising candidate for a range of specialized applications. Future research will explore its potential in several emerging technological areas.
In the field of materials science , derivatives of dibenzothiophene are already being investigated for their use in organic electronics. mdpi.com The electron-withdrawing nature of the nitro and sulfoxide groups in this compound could make it a valuable component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research will focus on synthesizing derivatives with optimized charge transport properties and photophysical characteristics.
The presence of the nitro group also suggests potential applications in medicinal chemistry . Many nitroaromatic compounds exhibit biological activity, and derivatives of this compound could be explored as potential therapeutic agents. nih.govresearchgate.netmdpi.com For example, they could be investigated for their antimicrobial or anticancer properties. Structure-activity relationship (SAR) studies will be crucial in identifying the structural features necessary for potent and selective biological activity.
Furthermore, the unique reactivity of the sulfoxide group could be exploited in the development of novel sensors or catalysts . The ability of the sulfoxide to participate in oxidation-reduction reactions could be harnessed to create materials that can detect specific analytes or catalyze chemical transformations. As our understanding of this compound grows, it is likely that even more innovative applications will emerge.
Q & A
Basic: What are the established synthetic routes for 3-nitrodibenzothiophene-5-oxide, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves nitration of dibenzothiophene-5-oxide using mixed acid systems (e.g., HNO₃/H₂SO₄). Key variables include temperature control (0–5°C to avoid over-nitration) and stoichiometric ratios of nitrating agents. For example, excess nitric acid may lead to di-nitration byproducts, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate gradients). Yield optimization (reported 60–75%) requires careful monitoring of reaction progress via TLC . Safety protocols from Prudent Practices (Chapter 4) must be followed due to the explosive risks of diazo intermediates and corrosive reagents .
Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?
Answer:
High-resolution techniques are essential:
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies nitro-group positioning and aromatic proton splitting patterns.
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%), while mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 229.25) .
- FT-IR : Nitro-group stretching vibrations (1520–1350 cm⁻¹) and sulfoxide S=O peaks (~1040 cm⁻¹) validate functional groups. Cross-referencing with certified standards (e.g., 2-nitrodibenzothiophene) ensures accuracy .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?
Answer:
Discrepancies in NMR or IR data often arise from solvent effects, impurities, or tautomerism. Strategies include:
- Solvent standardization : Use deuterated DMSO or CDCl₃ for consistency.
- Hyphenated techniques : LC-NMR or GC-MS coupled with preparative HPLC isolates pure fractions for unambiguous characterization .
- Computational validation : Compare experimental spectra with DFT-calculated vibrational frequencies or chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis sets) .
Advanced: What computational methods are suitable for predicting the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) studies using software like Gaussian or ORCA provide insights into:
- Frontier molecular orbitals : HOMO-LUMO gaps (e.g., ~4.2 eV) correlate with reactivity in electrophilic substitutions.
- Electrostatic potential maps : Highlight electron-deficient regions (nitro group) for regioselective functionalization .
- Charge-transfer dynamics : Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra, aiding in photochemical applications. Basis sets like 6-311++G(d,p) ensure accuracy for sulfur and oxygen atoms .
Basic: How should reaction conditions be optimized for introducing additional functional groups to this compound?
Answer:
For nitration or sulfonation:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophile stability.
- Catalysts : FeCl₃ or zeolites improve regioselectivity in Friedel-Crafts alkylation.
- Temperature gradients : Stepwise heating (25°C → 80°C) minimizes side reactions. Post-reaction, quenching with ice-water and extraction (DCM) isolates products .
Advanced: What methodologies are used to study the environmental persistence of this compound in soil and water?
Answer:
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges concentrates analytes from aqueous matrices.
- Detection : LC-MS/MS with MRM modes achieves detection limits <1 ppb.
- Degradation studies : Simulated sunlight exposure (Xe arc lamps) assesses photolysis rates, while soil microcosms evaluate microbial breakdown (GC-MS monitoring) .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Risk assessment : Follow Chapter 4 of Prudent Practices to evaluate explosion risks (nitro groups) and toxicity (sulfoxide metabolites).
- Engineering controls : Use fume hoods for all syntheses and wear nitrile gloves/PPE.
- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal in halogenated solvent containers .
Advanced: How can isotopic labeling (e.g., ¹⁵N) clarify the mechanistic pathways of this compound in catalytic reactions?
Answer:
- Synthesis of ¹⁵N-labeled analogs : Nitration with ¹⁵N-enriched HNO₃ introduces tracers for mechanistic studies.
- NMR tracking : ¹⁵N NMR (e.g., 50 MHz) monitors nitro-group participation in catalytic cycles (e.g., Pd-mediated cross-coupling).
- Kinetic isotope effects (KIE) : Compare reaction rates (labeled vs. unlabeled) to identify rate-determining steps .
Basic: What storage conditions ensure long-term stability of this compound?
Answer:
Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent photodegradation and moisture absorption. Periodic purity checks via HPLC (every 6 months) are recommended. Desiccants (silica gel) in storage containers mitigate hydrolysis risks .
Advanced: How do steric and electronic effects influence the reactivity of this compound in supramolecular chemistry?
Answer:
- X-ray crystallography : Resolves steric hindrance from the sulfoxide group, affecting π-stacking in host-guest systems.
- Electron-withdrawing effects : The nitro group enhances acidity of adjacent protons (pKa ~8–10), enabling deprotonation for anion-binding studies.
- DFT-based docking simulations : Predict binding affinities with macrocyclic receptors (e.g., calixarenes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
